5-Iodo-3-methyl-2-nitropyridine

Description

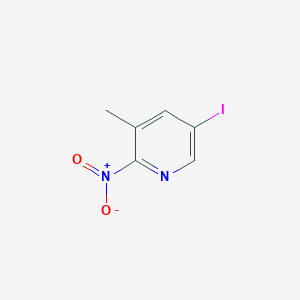

5-Iodo-3-methyl-2-nitropyridine is a halogenated nitro-substituted pyridine derivative. The compound features a nitro group at the 2-position, a methyl group at the 3-position, and an iodine atom at the 5-position of the pyridine ring. For instance, nitro groups enhance electrophilic substitution reactivity, while iodine provides opportunities for further functionalization via cross-coupling reactions.

Propriétés

Formule moléculaire |

C6H5IN2O2 |

|---|---|

Poids moléculaire |

264.02 g/mol |

Nom IUPAC |

5-iodo-3-methyl-2-nitropyridine |

InChI |

InChI=1S/C6H5IN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 |

Clé InChI |

DKNZYXDFUCUYKB-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CN=C1[N+](=O)[O-])I |

Origine du produit |

United States |

Méthodes De Préparation

Starting Material Preparation

The synthesis often begins with 3-methylpyridine or related derivatives. The methyl group at the 3-position directs subsequent electrophilic substitution reactions.

Nitration of 3-Methylpyridine

Nitration to introduce the nitro group at the 2-position can be achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid. According to patent literature, a microreactor setup with controlled temperature (20–60 °C, optimally 35 °C) and flow rates ensures efficient nitration with high yield and safety.

- Reaction mixture: Concentrated nitric acid (65%) and sulfuric acid (98%) mixed in a mass ratio of 1:5 to 9.

- Reaction conditions: Flow rates of reactants controlled (e.g., 50 mL/min for pyridine solution).

- Workup: pH adjustment to 8 with ammoniacal liquor, cooling to 0 °C for crystallization, filtration, and drying.

This method yields 5-nitro-2-aminopyridine derivatives efficiently, which can be analogously applied to methylated pyridines for 2-nitro substitution.

Iodination at the 5-Position

Selective iodination at the 5-position can be performed via electrophilic substitution using N-iodosuccinimide (NIS) in the presence of an acid catalyst such as p-toluenesulfonic acid. This is supported by literature where 5-chloro-3-iodo-2-aminopyridine was synthesized from 2-amino-5-chloropyridine using NIS and p-toluenesulfonic acid.

- Reagents: N-iodosuccinimide (NIS), p-toluenesulfonic acid.

- Solvent: Typically an organic solvent such as dichloromethane.

- Conditions: Mild temperature, often room temperature.

- Outcome: High regioselectivity for iodination at the 5-position.

This approach can be adapted for 3-methyl-2-nitropyridine substrates to afford this compound.

Alternative Routes via Halogenated Precursors

Another route involves preparing halogenated amino pyridine precursors followed by nitration and diazotization steps to install the nitro group and iodine substituent. For example, 4-chloro-2-aminopyridine derivatives undergo nitration and diazotization to yield nitropyridine derivatives. Although this method focuses on chloro-substituted derivatives, the principles can be extended to methyl-substituted analogs with appropriate modifications.

Reaction Conditions and Purification

Purification of the crude product is typically achieved by flash column chromatography using silica gel with eluents such as hexane/ethyl acetate mixtures. The crude residue after iodination and nitration is purified to isolate the target compound with high purity.

Summary Table of Preparation Methods

Research Findings and Mechanistic Insights

- The nitration mechanism in nitropyridines involves formation of nitropyridinium ions and subsequent nucleophilic attack by bisulfite, leading to nitro group migration and rearomatization.

- Iodination with NIS proceeds via electrophilic aromatic substitution facilitated by acid catalysis, favoring substitution at the 5-position due to electronic effects of the nitro and methyl groups.

- Microreactor technology enhances nitration safety and efficiency by precise control of reaction parameters, minimizing side reactions and improving yield.

Analyse Des Réactions Chimiques

Types of Reactions

5-Iodo-3-methyl-2-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of 5-substituted-3-methyl-2-nitropyridines.

Reduction: Formation of 5-iodo-3-methyl-2-aminopyridine.

Oxidation: Formation of 5-iodo-3-carboxy-2-nitropyridine.

Applications De Recherche Scientifique

5-Iodo-3-methyl-2-nitropyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials and chemical intermediates

Mécanisme D'action

The mechanism of action of 5-Iodo-3-methyl-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following table summarizes key structural analogs of 5-Iodo-3-methyl-2-nitropyridine, highlighting differences in substituents, physical properties, and applications:

Structural and Reactivity Differences

- Halogen Position and Reactivity : Replacing chlorine with iodine (as in 2-Chloro-5-iodo-3-nitropyridine vs. 2-Iodo-3-methyl-5-nitropyridine) increases molecular weight and polarizability, enhancing suitability for Suzuki-Miyaura cross-coupling reactions.

- Nitro Group Position : The nitro group at the 2-position (as in this compound) may sterically hinder electrophilic substitutions compared to nitro groups at the 3- or 5-positions.

- Methoxy vs. Methyl Substituents : Methoxy groups (e.g., 3-Iodo-2-methoxy-5-nitropyridine) improve solubility in polar solvents, whereas methyl groups (e.g., 2-Chloro-5-methyl-3-nitropyridine) enhance lipophilicity.

Physicochemical Properties

- Melting Points and Stability : Nitro groups generally increase melting points and thermal stability. For example, 2-Chloro-5-methyl-3-nitropyridine forms stable crystals with intermolecular hydrogen bonds, while iodinated analogs may exhibit lower melting points due to larger atomic size disrupting crystal packing.

- Solubility : Methoxy-substituted derivatives (e.g., 3-Iodo-2-methoxy-5-nitropyridine) show higher aqueous solubility compared to methyl- or chloro-substituted analogs.

Q & A

Basic: What are the recommended methods for synthesizing 5-Iodo-3-methyl-2-nitropyridine in a laboratory setting?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (NAS) . A chloro precursor (e.g., 5-chloro-3-methyl-2-nitropyridine) can react with sodium iodide (NaI) in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (80–120°C). Key steps include:

- Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).

- Purification via column chromatography (silica gel, gradient elution) or recrystallization.

- Confirming purity using HPLC (>95% by area normalization) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Characterization requires a multi-technique approach:

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare with computational predictions (DFT/B3LYP/cc-pVTZ) for structural validation.

- FTIR : Identify nitro (1520–1350 cm⁻¹) and C-I (600–500 cm⁻¹) stretching bands.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns.

- XRD : For definitive crystal structure determination (if crystalline) .

Advanced: How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, basis set limitations, or conformational flexibility. Steps to address this:

Re-optimize computational models : Include solvent corrections (e.g., PCM for DMSO) and higher basis sets (e.g., 6-311++G**).

Experimental validation : Repeat spectroscopy under controlled humidity/temperature.

Cross-validate with XRD : Compare bond lengths/angles with DFT-optimized geometries .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

Methodological Answer:

Regioselectivity is governed by substituent directing effects:

- Nitro group (-NO₂) : Meta-directing; deactivates the ring.

- Methyl group (-CH₃) : Ortho/para-directing; activates the ring.

Strategies : - Use DFT (B3LYP/6-311++G**) to predict reactive sites.

- Experimentally modulate conditions:

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

Critical precautions include:

- PPE : Nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if dust/aerosols form .

- Ventilation : Perform reactions in a fume hood with negative pressure.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (WGK 3) .

Advanced: How to design experiments to analyze thermal decomposition products of this compound?

Methodological Answer:

Use thermogravimetric analysis (TGA) coupled with GC-MS :

- TGA : Heat samples at 10°C/min under N₂ to identify decomposition onset (~200–300°C).

- Evolved Gas Analysis (EGA) : Trap gases and analyze via GC-MS for NOx, I₂, or methyl derivatives.

- Mitigation : Compare with safety data from analogous nitro-pyridines to predict hazards .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

Recrystallization requires solvents with polarity matching the compound:

- Primary solvent : Ethanol or methanol (high solubility at boiling point).

- Anti-solvent : Water or hexane (low solubility at RT).

- Procedure : Dissolve crude product in hot ethanol, filter, and slowly add water until cloudiness appears. Cool to 4°C for crystal growth .

Advanced: How to assess the compound’s stability under varying pH conditions for long-term storage?

Methodological Answer:

Accelerated stability testing :

Prepare buffered solutions (pH 1–13) and incubate samples at 40°C for 4 weeks.

Monitor degradation via HPLC:

- Acidic conditions: Look for nitro group reduction.

- Alkaline conditions: Check for hydrolysis of the iodo substituent.

Store stable batches in amber vials at -20°C with desiccants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.